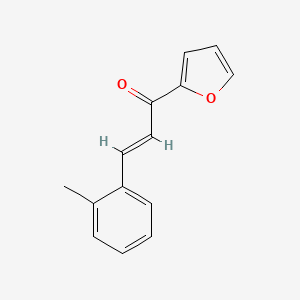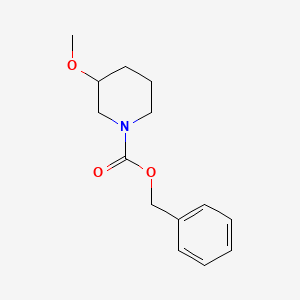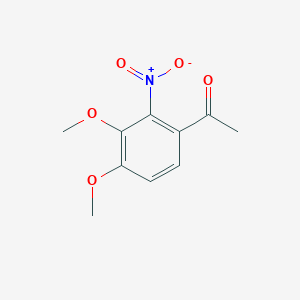
(2E)-1-(5-Methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(5-Methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, or 5-methylfuran-2-yl-2,3,4-trimethoxyphenylprop-2-en-1-one, is an organic compound with a wide range of applications in the field of scientific research. This compound has been studied extensively for its potential use in the synthesis of other organic compounds, its mechanism of action, and its biochemical and physiological effects.
科学研究应用
5-methylfuran-2-yl-2,3,4-trimethoxyphenylprop-2-en-1-one has a wide range of applications in the field of scientific research. It has been studied for its potential use as a starting material for the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, it has been studied for its potential use as a catalyst in organic reactions and as a reagent in organic synthesis. Furthermore, it has been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photoluminescent material.
作用机制
The mechanism of action of 5-methylfuran-2-yl-2,3,4-trimethoxyphenylprop-2-en-1-one is not yet fully understood. However, it is believed that the compound acts as an electron donor that can interact with electron acceptors, such as metal ions, to form complexes. Additionally, it is believed that the compound can interact with other molecules to form hydrogen bonds, which can affect the reactivity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methylfuran-2-yl-2,3,4-trimethoxyphenylprop-2-en-1-one have not yet been fully studied. However, it is believed that the compound may have antioxidant and anti-inflammatory properties, as well as the potential to inhibit the growth of certain types of cancer cells. Additionally, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450.
实验室实验的优点和局限性
The synthesis of 5-methylfuran-2-yl-2,3,4-trimethoxyphenylprop-2-en-1-one has several advantages for laboratory experiments. The reaction conditions are mild and the reaction is efficient, making it cost-effective. Additionally, the compound is relatively stable, making it easy to store and handle. However, there are also some limitations for laboratory experiments. The compound is sensitive to light, making it difficult to use in experiments that require light exposure. Additionally, the compound is sensitive to moisture, making it difficult to use in experiments that require a dry environment.
未来方向
There are several potential future directions for the research on 5-methylfuran-2-yl-2,3,4-trimethoxyphenylprop-2-en-1-one. Further research could be conducted to explore the compound’s potential use as a fluorescent probe for the detection of metal ions, as a catalyst in organic reactions, and as a reagent in organic synthesis. Additionally, further research could be conducted to explore the compound’s biochemical and physiological effects, such as its potential antioxidant and anti-inflammatory properties. Finally, further research could be conducted to explore the compound’s potential use in the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and dyes.
合成方法
The synthesis of 5-methylfuran-2-yl-2,3,4-trimethoxyphenylprop-2-en-1-one is achieved through a two-step reaction. The first step involves the condensation of 5-methylfuran-2-ylacetaldehyde and 2,3,4-trimethoxyphenylacetaldehyde, which is catalyzed by an acid catalyst, such as p-toluenesulfonic acid. The second step is the dehydration of the condensation product, which is catalyzed by a base, such as potassium carbonate. The reaction conditions for the synthesis of 5-methylfuran-2-yl-2,3,4-trimethoxyphenylprop-2-en-1-one are mild, making it an efficient and cost-effective synthesis method.
属性
IUPAC Name |
(E)-1-(5-methylfuran-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-11-5-9-14(22-11)13(18)8-6-12-7-10-15(19-2)17(21-4)16(12)20-3/h5-10H,1-4H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZTUNDZMJNAQG-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propyl[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B6338497.png)
![([4-(Benzyloxy)phenyl]methyl)[(4- fluorophenyl)methyl]amine](/img/structure/B6338504.png)
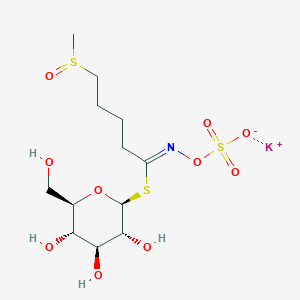
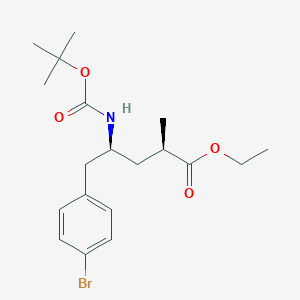
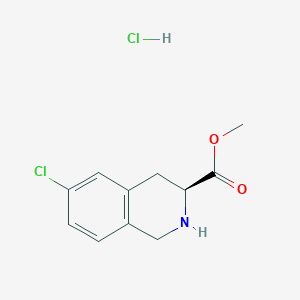
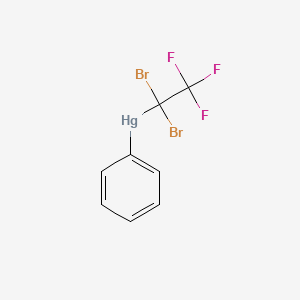
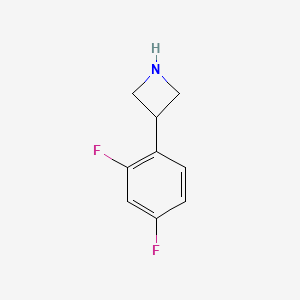
amine](/img/structure/B6338536.png)
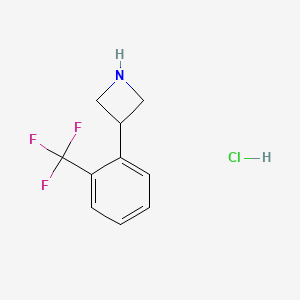
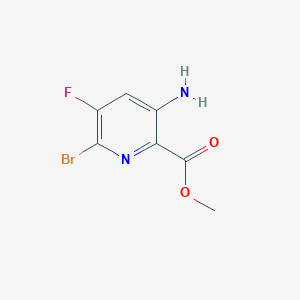
![2-(3-Fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one, 95%](/img/structure/B6338548.png)
